3,5-Dichloropyridin-4-ol
Overview
Description
3,5-Dichloropyridin-4-ol is a chemical compound that belongs to the class of pyridine derivatives. It is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Scientific Research Applications
Chemical Functionalization and Synthesis
3,5-Dichloropyridin-4-ol exhibits diverse reactivity in chemical synthesis. For instance, it can undergo selective functionalization at various sites, offering a versatile platform for the development of complex molecules. Marzi, Bigi, and Schlosser (2001) demonstrated the selective functionalization of dichloropyridines, including this compound, showing how reagents and reaction conditions can guide site selectivity during chemical transformations (Marzi, Bigi, & Schlosser, 2001). Additionally, the study by Zheng et al. (2009) on the synthesis and crystal structure of 3,5-dichloro-6-morpholinopyridin-2-ol, a compound derived from this compound, further highlights its utility in synthesizing novel compounds with potential bioactivities (Zheng, Liu, Shen, & Xu, 2009).
Metabolism Studies
In the field of pharmacology and biochemistry, this compound has been utilized in studies related to drug metabolism. Cassidy et al. (2000) explored the metabolism of RP73401, a phosphodiesterase IV inhibitor, identifying 4-amino-3,5-dichloropyridine as a metabolite formed via the metabolism of RP73401 both in vitro and in vivo (Cassidy, Muc, Hsu, Jayyosi, & Marietta, 2000).
Material Science and Structural Analysis
In material science, the compound's properties are explored for their potential in creating new materials. For instance, Conesa-Egea et al. (2020) investigated the structural phase transitions in 3,5-dichloropyridine crystal, which is related to this compound. Their research contributed to the understanding of phase transitions in these types of compounds, which is crucial for the development of new materials (Conesa-Egea et al., 2020).
Spectroscopic Studies
Vibrational spectroscopy studies, such as those conducted by Krishnakumar et al. (2006), have analyzed compounds like 4-amino-2,6-dichloropyridine, which shares structural similarities with this compound. These studies are essential for understanding the fundamental vibrational frequencies and structural characteristics of such compounds (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).
Catalysis and Chemical Reactions
In the realm of organic synthesis and catalysis, this compound has been employed in various catalytic processes. Averin et al. (2005) detailed the use of 3,5-dichloropyridine in palladium-catalyzed amination reactions, a process that is key in the synthesis of new polyazamacrocycles (Averin, Ulanovskaya, Fedotenko, Borisenko, Serebryakova, & Beletskaya, 2005).
Safety and Hazards
The safety data sheet for a related compound, 2,5-Dichloropyridin-3-Ol, indicates that it is toxic if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .
Properties
IUPAC Name |
3,5-dichloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQWIYRLMNGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938118 | |
Record name | 3,5-Dichloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-71-6, 17228-70-5 | |
Record name | 3,5-Dichloro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloropyridin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-dichloro-4-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the solvent system used in the synthesis of 2,6-Dimethyl-4-hydroxypyridine (Ⅵ)?
A1: The study found that a 1:1:2.5 volume ratio of dimethylformamide (DMF), reaction distillate, and mother liquor (post Ⅵ filtration) was optimal for the reaction between Dehydroacetic acid (Ⅰ) and ammonia to yield Ⅵ []. This specific solvent system likely plays several crucial roles:
Q2: The study mentions adjusting the pH to 3 before filtering the final product, 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine (Ⅶ). What is the purpose of this pH adjustment?
A2: The adjustment of the pH to 3 prior to filtration likely serves to optimize the isolation of the final product, Ⅶ []. Here's why:
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